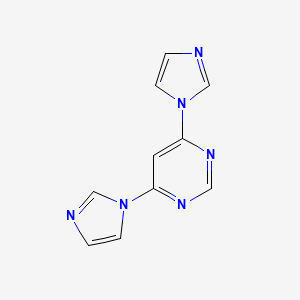

4,6-Bis(1H-imidazol-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-di(imidazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-3-15(7-11-1)9-5-10(14-6-13-9)16-4-2-12-8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHKZTUILYWBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=NC=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Bis 1h Imidazol 1 Yl Pyrimidine and Its Derivatives

Conventional and Advanced Synthetic Routes for Bis-Imidazolyl Pyrimidines

The construction of the 4,6-Bis(1H-imidazol-1-yl)pyrimidine scaffold fundamentally involves the formation of carbon-nitrogen bonds between the pyrimidine (B1678525) and imidazole (B134444) rings. This can be accomplished through various synthetic strategies, including nucleophilic substitution on a pre-functionalized pyrimidine core and modern catalytic cross-coupling reactions.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product that contains significant portions of all the initial reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the core heterocyclic systems. For instance, the synthesis of substituted imidazoles and pyrimidines often employs MCRs. nih.govacs.org A hypothetical one-pot synthesis could involve the reaction of a 1,3-dicarbonyl compound, an amidine source, and an imidazole-containing building block, potentially under microwave irradiation to accelerate the reaction. nih.gov The advantages of such an approach include reduced synthesis time, lower energy consumption, and simpler purification processes. nih.gov

A sequential one-pot, multicomponent reaction has been successfully used to synthesize novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives. nih.gov This process involves the initial reaction of an aldehyde with an amine, followed by the addition of a 1,2-diketone and ammonium (B1175870) acetate (B1210297), all facilitated by a catalyst like p-toluenesulfonic acid under microwave conditions. nih.gov This methodology highlights the potential for developing a one-pot synthesis for the target molecule.

Catalytic Approaches in Organic Synthesis

Catalytic methods are central to the efficient synthesis of N-aryl heterocycles, including the target compound. Both palladium and copper-based catalytic systems have proven effective for the N-arylation of imidazoles and related azoles.

Copper-Catalyzed Synthesis: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and still widely used method. Modern variations of this reaction offer milder conditions and broader substrate scope. The synthesis of N-arylnucleobases, for example, has been efficiently achieved through the cross-coupling of nucleobases with arylboronic acids using simple copper salts like copper(II) acetate. researchgate.net These reactions can proceed at room temperature in mixed solvent systems like methanol (B129727) and water. researchgate.net For the synthesis of this compound, a plausible route involves the reaction of 4,6-dichloropyrimidine (B16783) with imidazole in the presence of a copper catalyst. The reaction of aryl iodides with 2-thioxo-tetrahydropyrimidines under copper catalysis also demonstrates the utility of copper in forming aryl-pyrimidine linkages. researchgate.net

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These reactions typically employ a palladium precursor and a suitable ligand to couple an amine (in this case, imidazole) with an aryl halide (4,6-dichloropyrimidine). Palladium catalysts have been used for the regioselective arylation of imidazo[1,2-a]pyrimidines at the 3-position. nih.gov The synthesis of N-arylated amino acid derivatives has also been demonstrated using a palladium acetate catalyst. rsc.org A key advantage of palladium catalysis is often the high efficiency and functional group tolerance. The synthesis of pyridopyrimidines has been achieved through palladium-catalyzed isocyanide insertion, showcasing the versatility of palladium in constructing complex heterocyclic systems. acs.org

| Catalyst System | Reactants | Key Features |

| Copper(II) acetate | Heterocycle + Arylboronic acid | Mild conditions, often at room temperature. researchgate.net |

| Copper(I) iodide | Aryl halide + Amine/Azole | Classic Ullmann conditions, can be ligand-free. researchgate.net |

| Palladium(II) acetate / Ligand | Aryl halide + Amine/Azole | High efficiency, broad functional group tolerance. rsc.org |

N-Arylation Protocols and Related Preparative Techniques

The core reaction for assembling this compound is the N-arylation of two imidazole molecules with a 4,6-dihalopyrimidine. The starting material, 4,6-dichloropyrimidine, is accessible through the chlorination of 4,6-dihydroxypyrimidine (B14393) using reagents like phosphorus oxychloride or phosgene. google.comepo.org Interestingly, imidazole itself can be used as a base or catalyst in the preparation of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine and phosphorus oxychloride. google.com

The N-arylation can then proceed via nucleophilic aromatic substitution (SNAr) or, more commonly, through the catalytic methods mentioned above. In a typical procedure, 4,6-dichloropyrimidine would be reacted with two equivalents of imidazole in the presence of a base and a transition metal catalyst. The choice of base is crucial and can range from inorganic carbonates (e.g., K2CO3) to organic amines. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO at elevated temperatures or under microwave irradiation to facilitate the reaction. nih.gov

Exploration of Reaction Conditions and Mechanistic Considerations in Synthesis

The success of the synthesis of this compound is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, base, and temperature play a critical role in achieving high yields and purity.

For catalytic reactions, the mechanism generally involves the formation of a metal-ligand complex that undergoes oxidative addition with the aryl halide (4,6-dichloropyrimidine). This is followed by coordination of the imidazole and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

In the case of copper-catalyzed reactions with arylboronic acids, the proposed mechanism may involve the formation of a copper-aryl intermediate which then reacts with the N-H bond of imidazole. researchgate.net For palladium-catalyzed reactions, a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination is the generally accepted pathway.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. nih.govrsc.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation by minimizing side reactions. nih.govmdpi.com

Preparation of Structural Analogs and Functionalized Derivatives

The synthetic methodologies described can be adapted to prepare a wide range of structural analogs and functionalized derivatives of this compound.

By starting with substituted 4,6-dichloropyrimidines (e.g., with alkyl, aryl, or other functional groups at the 2- or 5-position), a variety of derivatives can be accessed. Similarly, using substituted imidazoles allows for the introduction of functionality on the imidazole rings. For example, the synthesis of bis(1-imidazo[1,5-a]pyridyl)arylmethanes has been achieved through an acid-catalyzed one-pot reaction, demonstrating the feasibility of creating more complex structures. researchgate.net

Furthermore, the pyrimidine ring itself can be a platform for further functionalization. For instance, methods for the synthesis of arylthiopyrimidines via copper-catalyzed C-S cross-coupling could be applied to introduce sulfur-based functionalities. researchgate.net The synthesis of adamantane-containing 4,6-diaminopyrimidines showcases the possibility of introducing bulky substituents. nih.gov

The development of one-pot and multicomponent reactions for related systems, such as pyrano[2,3-d]pyrimidines, provides a blueprint for creating diverse libraries of 4,6-bis(imidazol-1-yl)pyrimidine derivatives for various applications. acs.org

Coordination Chemistry of 4,6 Bis 1h Imidazol 1 Yl Pyrimidine

Ligand Design Principles and Coordination Modes of Bis-Imidazolyl Pyrimidines

The rational design of organic ligands is a cornerstone of crystal engineering, enabling chemists to predict and control the assembly of metal-ligand frameworks. Bis-imidazolyl pyrimidines, and specifically 4,6-Bis(1H-imidazol-1-yl)pyrimidine, are exemplary of how ligand architecture dictates the final supramolecular structure.

Chelation and Bridging Capabilities in Metal-Ligand Interactions

The this compound ligand possesses multiple nitrogen donor atoms that can engage in various coordination modes with metal centers. The two nitrogen atoms of the imidazole (B134444) rings and the two nitrogen atoms of the central pyrimidine (B1678525) ring provide a rich coordination environment. This arrangement allows the ligand to act as both a chelating and a bridging ligand.

In its chelating mode, the ligand can potentially bind to a single metal center using one nitrogen atom from an imidazole ring and an adjacent nitrogen from the pyrimidine ring. However, the more prevalent coordination behavior observed is its role as a bridging ligand. In this capacity, the two imidazole nitrogen atoms can coordinate to two different metal centers, effectively linking them together. This bridging capability is fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers. The pyrimidine nitrogen atoms can also participate in coordination, further increasing the connectivity of the network.

Influence of Ligand Conformation on Coordination Geometry and Framework Topology

For instance, a nearly co-planar conformation of the rings can facilitate the formation of planar or sheet-like structures. nih.gov Conversely, a more twisted conformation can lead to the assembly of helical or more complex three-dimensional networks. nih.gov The specific conformation adopted by the ligand is often influenced by factors such as the coordination preference of the metal ion, the nature of the counter-anions present in the crystal lattice, and the presence of solvent molecules that can participate in hydrogen bonding. This interplay of factors allows for a high degree of control over the final architecture of the coordination polymer.

Formation of Metal Complexes with Various Transition Metal Ions

The versatile coordination behavior of this compound makes it an excellent candidate for complexation with a wide variety of metal ions, particularly those from the d-block.

Studies with d-Block Metal Cations

Extensive research has been conducted on the coordination of this compound with d-block metal cations. These studies have revealed a rich diversity of structural motifs, ranging from discrete molecular complexes to extended coordination polymers. The choice of the metal ion, with its specific coordination number and geometric preferences, in conjunction with the flexible nature of the ligand, dictates the final structure.

For example, with silver(I), which often exhibits linear or trigonal coordination, the ligand can bridge metal centers to form one-dimensional zigzag chains. core.ac.uk In the case of divalent transition metals like copper(II), cobalt(II), and cadmium(II), which can adopt a wider range of coordination geometries (e.g., tetrahedral, square planar, octahedral), more complex structures can be achieved. These can include one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The table below summarizes some of the reported crystal structures of metal complexes with ligands containing imidazolyl and pyrimidine moieties, illustrating the variety of coordination environments.

| Metal Ion | Coordination Geometry | Resulting Structure |

| Ag(I) | Linear/Trigonal | 1D Zigzag Chains core.ac.uk |

| Cu(II) | Distorted Octahedral | 1D Chains |

| Co(II) | Tetrahedral | 2D Networks |

| Cd(II) | Octahedral | 3D Frameworks |

| Hg(II) | Distorted Tetrahedral | 1D Zigzag Chains nih.gov |

| Fe(II) | --- | Complex researchgate.net |

This table is a generalized representation based on common coordination behaviors and may not reflect all known structures.

Coordination Behavior with Other Metal Centers

While the majority of research has focused on d-block metals, the coordination potential of this compound extends to other metal centers. There is growing interest in its complexes with main group metals and lanthanides. The coordination chemistry with these elements can lead to novel structures and properties due to their different ionic radii, coordination number preferences, and Lewis acidity. For instance, the larger ionic radii of lanthanide ions could favor higher coordination numbers and potentially lead to the formation of highly connected three-dimensional frameworks with interesting luminescent or magnetic properties. However, published research in this specific area is less extensive compared to transition metal complexes.

Crystal Engineering and Structural Diversity in Metal-Ligand Frameworks

The study of this compound is a prime example of crystal engineering in action. By systematically varying reaction conditions such as the metal-to-ligand ratio, the type of solvent, the temperature, and the counter-anion, chemists can influence the self-assembly process and direct the formation of specific crystalline architectures.

The structural diversity of the resulting metal-ligand frameworks is remarkable. As previously mentioned, one-dimensional chains are a common motif, but these can further assemble through weaker interactions like hydrogen bonding and π-π stacking to form higher-dimensional supramolecular structures. Two-dimensional layered structures, often with a brick-wall or herringbone pattern, have also been reported. These 2D sheets can then stack to create three-dimensional materials.

Furthermore, the ligand can be a component in the formation of true three-dimensional metal-organic frameworks (MOFs). These porous materials are of great interest for applications in gas storage, separation, and catalysis. The voids within the framework can be tuned by altering the length and rigidity of the ligand, as well as the connectivity at the metal nodes. The inherent properties of the this compound ligand, such as its thermal stability and the potential for post-synthetic modification, make it a valuable building block in the ongoing development of functional crystalline materials.

Design and Construction of One-Dimensional (1D) Coordination Chains

The assembly of one-dimensional coordination polymers using this compound often relies on the directional bonding preferences of both the ligand and the metal center. The ligand can adopt various conformations, acting as a bridging unit between metal ions to propagate the structure in a single direction.

A notable example involves the reaction of this compound with metal salts in the presence of appropriate co-ligands. For instance, in combination with certain dicarboxylates, the ligand can bridge metal centers to form simple linear or zigzag chains. The specific geometry of the chain is influenced by the coordination environment of the metal ion and the steric bulk of the co-ligands.

| Compound | Metal Ion | Auxiliary Ligand | Chain Motif | Reference |

| [Cu(bipym)(bdc)]·H₂O | Cu(II) | 1,4-Benzenedicarboxylate | Zigzag | researchgate.net |

| [Zn(bipym)(adipate)] | Zn(II) | Adipate | Linear | researchgate.net |

bipym = this compound; bdc = 1,4-benzenedicarboxylate

Formation of Two-Dimensional (2D) Layered Structures

The extension of coordination networks from one to two dimensions is achieved by creating connections between the 1D chains. With this compound, this is often accomplished through the use of multitopic auxiliary ligands or by leveraging weaker intermolecular interactions.

The combination of this compound with polycarboxylate ligands is a common strategy for constructing 2D layered structures. In these systems, the pyrimidine-based ligand can bridge metal centers in one direction, while the carboxylate ligands link these chains into a sheet-like arrangement. The resulting topology of the 2D network can vary significantly, from simple square grids to more complex brick-wall or herringbone patterns, depending on the geometry of the linkers and the coordination preferences of the metal ion.

| Compound | Metal Ion | Auxiliary Ligand | 2D Topology | Reference |

| [Cd(bipym)(terephthalate)] | Cd(II) | Terephthalate | (4,4) grid | researchgate.net |

| [Mn(bipym)(isophthalate)] | Mn(II) | Isophthalate | Brick-wall | researchgate.net |

bipym = this compound

Assembly of Three-Dimensional (3D) Network Structures and Frameworks

The construction of three-dimensional (3D) coordination polymers, often referred to as metal-organic frameworks (MOFs), represents the pinnacle of complexity in crystal engineering. These materials are of particular interest due to their potential applications in gas storage, separation, and catalysis. The use of this compound as a primary building block has led to the formation of a variety of intriguing 3D frameworks.

The transition from 2D layers to 3D frameworks can be achieved by introducing pillaring ligands that connect the layers or by utilizing ligands that can coordinate in multiple directions simultaneously. The inherent three-dimensional connectivity of some metal clusters can also be exploited. When combined with appropriate auxiliary ligands, this compound can facilitate the formation of robust 3D networks with diverse topologies. For example, the use of tritopic or tetratopic carboxylate linkers can effectively stitch together 2D layers into a 3D architecture.

| Compound | Metal Ion | Auxiliary Ligand | 3D Topology | Reference |

| [Zn₂(bipym)(btc)₂(H₂O)₂] | Zn(II) | 1,3,5-Benzenetricarboxylate | pcu | researchgate.net |

| [Cu₃(bipym)₂(btec)(H₂O)₄] | Cu(II) | 1,2,4,5-Benzenetetracarboxylate | fsc | researchgate.net |

bipym = this compound; btc (B1192420) = 1,3,5-benzenetricarboxylate; btec = 1,2,4,5-benzenetetracarboxylate

Role of Auxiliary Ligands and Counterions in Supramolecular Framework Assembly

Aromatic polycarboxylates are frequently employed as auxiliary ligands in conjunction with this compound. The length, rigidity, and number of coordinating groups on the carboxylate ligand can significantly impact the dimensionality and topology of the resulting framework. For instance, linear dicarboxylates of varying lengths can be used to tune the porosity of 2D and 3D structures.

Counterions, particularly those capable of forming strong hydrogen bonds, can also act as structure-directing agents. Anions like nitrate (B79036), perchlorate, and sulfate (B86663) can be found both coordinated to the metal center and residing as charge-balancing species within the framework's channels or pores. Their size, shape, and charge density can dictate the packing of the coordination polymer and influence its stability. The interplay between the primary ligand, metal ion, auxiliary ligand, and counterion is a delicate balance that crystal engineers manipulate to achieve desired structural outcomes.

| Auxiliary Ligand/Counterion Type | Influence on Framework Assembly | Example Compound Component | Reference |

| Aromatic Polycarboxylates | Control dimensionality and topology | Terephthalic acid | researchgate.net |

| Aliphatic Dicarboxylates | Tune porosity and inter-chain distance | Adipic acid | researchgate.net |

| Inorganic Anions (e.g., SO₄²⁻, NO₃⁻) | Act as templates and charge-balancing agents | Sulfate, Nitrate | researchgate.net |

Supramolecular Architectures and Self Assembly Processes

Non-Covalent Interactions in Directed Crystal Packing

The deliberate arrangement of molecules in a crystal lattice, known as crystal engineering, relies heavily on the predictable nature of non-covalent interactions. For 4,6-Bis(1H-imidazol-1-yl)pyrimidine and its derivatives, hydrogen bonding, π-π stacking, and anion-π interactions are the primary forces that direct the formation of ordered solid-state structures.

Hydrogen bonds are crucial in stabilizing the crystal structures of compounds containing imidazole (B134444) and pyrimidine (B1678525) moieties. While classic N-H···N or O-H···N bonds are common, weaker C-H···X (where X is an anion or a nitrogen atom) and O-H···O interactions also play a significant role.

When water or other hydroxyl-containing molecules are present during crystallization, for instance as solvents or guests within a metal-organic framework, O-H···O hydrogen bonds can form, creating extended networks that further stabilize the supramolecular architecture. mdpi.com In the crystal structures of coordination polymers, it is common to find water molecules linked via O-H···O bonds, which then connect to the main framework through other interactions. nih.gov

Table 1: Examples of Hydrogen Bonding in Imidazole/Pyrimidine-based Systems

| Interacting Groups | Interaction Type | Context |

| Imidazolium C-H, Pyrimidine C-H | C-H···Cl⁻/Br⁻/I⁻ | Anion recognition by protonated 4,6-bis(imidazolio)pyrimidine. researchgate.netresearchgate.net |

| Pyrimidine C-H | C-H···N | Weak intermolecular interactions in a dimethylpyrimidine derivative. nih.gov |

| Water Molecules | O-H···O | Stabilizing networks in hydrated crystals of supramolecular compounds. mdpi.com |

| Hydroxyl Group, Imidazole N | O-H···N | Intermolecular bonding in substituted imidazole crystal structures. nih.govresearchgate.net |

The aromatic nature of both the pyrimidine and imidazole rings in this compound facilitates π-π stacking interactions. These forces, arising from the overlap of π-orbitals between adjacent aromatic rings, are critical in the vertical assembly of molecules, often leading to columnar or layered structures.

Studies on related imidazole-containing compounds have confirmed the presence and importance of these interactions. For example, π-π stacking between imidazole rings can lead to the formation of stable molecular dimers in solution and in the solid state. rsc.orgnih.gov In a ferrocene (B1249389) derivative incorporating a pyrimidine-imidazole structure, π-π interactions were observed with a face-to-face distance of approximately 3.796 Å between adjacent imidazole rings, which is a typical distance for such bonding. researchgate.net The planarity of the molecule, with very small dihedral angles between the imidazole and pyrimidine rings, further enhances the potential for effective stacking. nih.gov These interactions contribute significantly to the thermodynamic stability of the resulting supramolecular assemblies. rsc.org

Beyond hydrogen bonding, the electron-deficient nature of the pyrimidine ring allows for anion-π interactions, where an anion is attracted to the positive electrostatic potential on the face of the π-system. rsc.org This type of interaction is a key factor in the design of anion receptors.

Table 2: Anion Recognition by 4,6-Bis(imidazolio)pyrimidine

| Guest Anion | Host | Primary Interaction | Significance |

| Halides (Cl⁻, Br⁻, I⁻) | 4,6-Bis(imidazolio)pyrimidine | Imidazolium/Pyrimidine C-H···X⁻ Hydrogen Bonding | Forms stable complexes, demonstrating effective anion reception. researchgate.netresearchgate.net |

Design and Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bitopic, divergent nature of the this compound ligand makes it an ideal linker for the self-assembly of coordination polymers and MOFs. By connecting metal ions or clusters, it can generate extended structures in one, two, or three dimensions. researchgate.net

Hydrothermal and solvothermal methods are the most common techniques for synthesizing crystalline coordination polymers and MOFs from ligands like this compound. researchgate.netresearchgate.net These methods involve heating the constituent components (metal salt and organic linker) in a sealed vessel, such as an autoclave, in water (hydrothermal) or an organic solvent (solvothermal) at elevated temperatures and pressures. nih.gov

The choice of solvent (e.g., water, dimethylformamide), temperature, reaction time, and the presence of modulators can influence the final product's structure and properties. researchgate.netresearchgate.net For instance, a typical synthesis might involve reacting the ligand with a metal salt, such as silver nitrate (B79036) or cadmium chloride, in a solvent mixture at temperatures ranging from 80 °C to 180 °C for 24 to 72 hours. nih.govrsc.org This process facilitates the slow crystallization required to obtain high-quality, single-crystal materials suitable for structural analysis.

Table 3: Typical Conditions for Hydro(solvo)thermal Synthesis of Coordination Polymers

| Parameter | Typical Range/Value | Purpose |

| Method | Hydrothermal / Solvothermal | Promotes crystallization of insoluble framework materials. researchgate.netresearchgate.net |

| Temperature | 80 - 180 °C | Provides energy to overcome activation barriers for bond formation. nih.gov |

| Solvent | Water, DMF, Ethanol | Solubilizes reactants and can act as a template or ligand. rsc.org |

| Time | 24 - 72 hours | Allows for slow crystal growth and structural ordering. nih.gov |

A key advantage of using this compound in constructing MOFs is the ability to tune the final architecture and properties of the material. The topology—the fundamental network structure of the framework—can be systematically varied by changing the reaction components. researchgate.net

Factors that influence the final topology include:

The Metal Ion: The coordination geometry and preferred coordination number of the metal ion (e.g., tetrahedral, square planar, octahedral) direct the way linkers connect, leading to different network dimensionalities and topologies. rsc.org

Ancillary Ligands: The introduction of a second, different organic linker (an ancillary ligand) can alter the connectivity and create more complex, mixed-ligand frameworks with unique topologies. rsc.org

Reaction Conditions: As mentioned, solvent, temperature, and pH can direct the assembly towards a specific structural outcome among several possibilities. mdpi.com

This tunability allows for the rational design of frameworks with desired properties, such as specific pore sizes and shapes for selective gas adsorption or catalysis. researchgate.net By carefully selecting the building blocks, researchers can create a wide array of structures, from simple 2D layers to complex 3D interpenetrated networks with unprecedented topologies. rsc.orgmdpi.com

Exploration of Molecular Rotaxanes and Interlocked Architectures Templated by the Compound

A comprehensive search of scientific literature and chemical databases has been conducted to identify research on the use of This compound as a template for the synthesis of molecular rotaxanes and other interlocked architectures. The investigation sought to uncover detailed research findings, including methodologies for threading and stoppering, characterization of the resulting interlocked structures, and data on the efficiency and nature of the templating process.

Despite a thorough review of available resources, no published studies were found that specifically describe the application of This compound in the templated synthesis of molecular rotaxanes or catenanes. While the individual components of the molecule, pyrimidine and imidazole, are known to participate in various supramolecular interactions and have been incorporated into a wide range of supramolecular systems, their specific linkage as found in This compound has not been reported in the context of forming mechanically interlocked molecules.

The field of supramolecular chemistry extensively utilizes templating strategies to facilitate the formation of complex architectures like rotaxanes. These strategies often rely on specific non-covalent interactions such as hydrogen bonding, metal coordination, or π-π stacking to pre-organize the components of the final interlocked structure. The nitrogen atoms within the pyrimidine and imidazole rings of This compound could potentially act as hydrogen bond acceptors or metal coordination sites, suggesting its theoretical potential as a template. However, at present, there is no experimental evidence in the accessible scientific literature to support this hypothesis.

Consequently, data tables and detailed research findings on the exploration of molecular rotaxanes and interlocked architectures templated by This compound cannot be provided. Further research would be required to explore the viability of this compound as a template in the fascinating field of mechanical interlocking.

Computational and Theoretical Investigations of 4,6 Bis 1h Imidazol 1 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure Analysis and Frontier Molecular Orbital Theory (e.g., HOMO-LUMO)

The electronic character of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and chemically reactive. For related imidazole (B134444) and pyrimidine (B1678525) derivatives, these calculations are routinely used to predict their reactivity and potential as, for example, inhibitors of specific enzymes. The distribution of HOMO and LUMO orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. For instance, in similar heterocyclic systems, the HOMO is often localized on electron-rich portions of the molecule, while the LUMO resides on electron-deficient areas.

A detailed study on 4,6-Bis(1H-imidazol-1-yl)pyrimidine would involve calculating these orbital energies and mapping their spatial distribution to predict its reactivity.

Interactive Data Table: Key Quantum Chemical Parameters (Hypothetical for this compound)

This table illustrates the typical data generated from quantum chemical calculations for a molecule of this type. The values are hypothetical and would need to be determined by specific DFT calculations.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| ΔE (Gap) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

Spectroscopic Property Prediction and Validation (General Methodologies)

Quantum chemical calculations are instrumental in predicting various spectroscopic properties. For example, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are frequently performed to aid in the structural elucidation of newly synthesized compounds. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT level, calculated 1H and 13C NMR spectra can be compared with experimental data to confirm the molecular structure.

Similarly, infrared (IR) vibrational frequencies can be computed to help assign the absorption bands observed in experimental FT-IR spectra. The predicted frequencies and intensities correspond to specific vibrational modes of the molecule, such as stretching and bending of bonds. A comparison between the theoretical and experimental spectra for this compound would serve to validate the computed geometry and provide a detailed understanding of its vibrational characteristics.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic details, molecular modeling and simulations are used to explore the larger-scale dynamics and interactions of molecules.

Conformational Analysis and Ligand Flexibility Studies

The biological function and interaction capabilities of a molecule are heavily dependent on its three-dimensional shape and flexibility. This compound possesses rotational freedom around the bonds connecting the imidazole rings to the central pyrimidine core. Conformational analysis would involve systematically exploring the potential energy surface to identify low-energy, stable conformations. X-ray crystallography studies on similar, nearly planar molecules like 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine have shown small dihedral angles between the rings, suggesting a preference for planarity. For this compound, computational analysis would reveal the energetic barriers to rotation and the preferred orientation of the imidazole rings relative to the pyrimidine ring. This information is crucial for understanding how the molecule might fit into a biological receptor site.

Simulation of Self-Assembly Processes and Intermolecular Interactions

Molecules with planar aromatic structures and hydrogen bonding capabilities can engage in self-assembly to form ordered supramolecular structures. Molecular dynamics (MD) simulations can be used to model how multiple molecules of this compound might interact and organize in solution or in the solid state. These simulations can reveal the key intermolecular forces, such as π-π stacking between the aromatic rings and hydrogen bonds involving the imidazole nitrogen atoms, that drive the assembly process. Understanding these interactions is vital for applications in materials science and nanotechnology.

In Silico Approaches for Ligand Design and Interaction Prediction

The structural features of this compound, with its multiple nitrogen atoms acting as hydrogen bond acceptors and donors, make it an interesting scaffold for ligand design.

In silico techniques like molecular docking are widely used to predict how a ligand might bind to the active site of a biological target, such as a protein or enzyme. This process involves computationally placing the ligand into the binding pocket of a receptor and scoring the different poses based on their predicted binding affinity. For a molecule like this compound, docking studies could be performed against various therapeutic targets where pyrimidine and imidazole moieties are known to be effective. These studies would identify plausible binding modes and highlight key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity, thereby guiding the design of more potent and selective derivatives.

Applications of 4,6 Bis 1h Imidazol 1 Yl Pyrimidine in Catalysis and Materials Science Conceptual Focus

Catalytic Systems and Mechanistic Probes

The presence of multiple nitrogen donor sites in 4,6-Bis(1H-imidazol-1-yl)pyrimidine suggests its utility as a versatile ligand in various catalytic systems. The electronic properties and steric configuration of the resulting metal complexes can be fine-tuned to influence catalytic activity and selectivity.

Role of the Compound in Homogeneous and Heterogeneous Catalysis

While specific studies detailing the catalytic applications of this compound are not extensively documented, its structural motifs are present in a variety of catalytically active systems. Imidazole (B134444) and pyrimidine (B1678525) moieties are known to be effective ligands in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous systems, the compound can form well-defined, soluble metal complexes. For instance, ruthenium(II) complexes with imidazole-containing ligands have been synthesized and employed as catalysts for one-pot, three-component syntheses of other heterocyclic compounds like 2,4,5-trisubstituted imidazoles and 5-substituted 1H-tetrazoles. The catalytic activity in such systems is often influenced by the nature of the substituents on the aldehyde reactants, indicating that the electronic environment around the metal center, modulated by the ligand, is crucial. It is conceivable that complexes of this compound with metals like ruthenium, rhodium, or palladium could exhibit catalytic activity in reactions such as hydrogenations, hydroformylations, and cross-coupling reactions.

Heterogeneous Catalysis: For heterogeneous catalysis, this compound can serve as a robust organic linker for the construction of metal-organic frameworks (MOFs) or coordination polymers. These solid-state materials offer the advantage of catalyst recyclability and stability. Cobalt(II) coordination polymers assembled from bis(imidazole) ligands have demonstrated high photocatalytic efficiency for the degradation of organic dyes like methylene (B1212753) blue under UV irradiation. The semiconductive properties of these materials are thought to play a key role in their photocatalytic mechanism. The design of such heterogeneous catalysts allows for the combination of the ligand's coordinating properties with the intrinsic catalytic capabilities of the metal nodes.

Below is a table summarizing the conceptual catalytic applications of metal complexes based on bis(imidazole)pyrimidine ligands.

| Catalysis Type | Potential Reaction | Metal Center | Rationale |

| Homogeneous | Hydrogenation | Ru, Rh | Formation of soluble, well-defined complexes with accessible active sites. |

| Homogeneous | C-C Coupling | Pd, Ni | Imidazole ligands can stabilize the metal center in various oxidation states required for the catalytic cycle. |

| Heterogeneous | Photocatalysis | Co, Zn | Formation of robust coordination polymers with semiconducting properties for organic pollutant degradation. |

| Heterogeneous | Acid/Base Catalysis | Various | The nitrogen atoms of the imidazole and pyrimidine rings can act as Lewis basic sites. |

Investigation of Ligand Role in Catalytic Transformation Mechanisms

The specific role of this compound as a ligand in a catalytic cycle would be multifaceted. The two imidazole rings can coordinate to a single metal center in a chelating fashion or bridge two different metal centers, leading to the formation of mono- or polynuclear complexes, or extended coordination networks.

In a hypothetical catalytic cycle, the ligand would primarily function to:

Stabilize the Metal Center: The strong σ-donating character of the imidazole nitrogen atoms helps to stabilize the metal center, preventing its decomposition or aggregation into an inactive state.

Modulate Electronic Properties: The electronic properties of the pyrimidine ring and any substituents can influence the electron density at the metal center. This, in turn, affects the metal's ability to coordinate with substrates and facilitate bond activation.

Control Steric Environment: The geometry of the complex formed with this compound dictates the steric accessibility of the catalytic site. This can be exploited to achieve regioselectivity or stereoselectivity in certain reactions.

For example, in photocatalytic systems based on coordination polymers, the ligand is not merely a scaffold but actively participates in the electronic transitions. The ligand can act as a photosensitizer, absorbing light and transferring energy to the metal center or a coordinated substrate. In the case of Co(II) coordination polymers with bis(imidazole) ligands, a proposed mechanism for the degradation of methylene blue involves the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents. The introduction of a radical scavenger like t-butyl alcohol was shown to quench the photocatalytic activity, supporting the role of these reactive oxygen species.

Advanced Material Design Principles

The ability of this compound to act as a versatile building block has significant implications for the design of advanced materials with tailored functionalities. Its rigid structure and defined coordination vectors make it an excellent candidate for constructing ordered supramolecular architectures.

Conceptual Development of Functional Materials Based on the Compound

The conceptual development of functional materials from this compound hinges on the principles of crystal engineering and supramolecular chemistry. By carefully selecting metal ions and, in some cases, ancillary ligands, a wide array of one-, two-, and three-dimensional coordination polymers can be synthesized.

The functionality of these materials is intrinsically linked to their structure. For instance, the formation of porous frameworks can lead to applications in gas storage and separation, while the incorporation of specific metal ions can impart magnetic or luminescent properties. The flexibility of some bis(imidazole) ligands allows for the creation of dynamic structures that can respond to external stimuli such as light, temperature, or the presence of guest molecules.

A key design principle involves the use of co-ligands, such as carboxylates, to modulate the final structure. The interplay between the coordination preferences of the metal ion, the geometry of the this compound linker, and the co-ligand determines the dimensionality and topology of the resulting framework.

Framework Materials for Adsorption and Separation (Design Considerations)

The construction of metal-organic frameworks (MOFs) from this compound offers a promising route to materials with high surface areas and tunable pore sizes, which are desirable for adsorption and separation applications.

The design of such materials would need to consider the following:

Pore Size and Functionality: The length and rigidity of the this compound linker will influence the size of the pores within the framework. The uncoordinated nitrogen atoms of the pyrimidine ring could potentially be post-synthetically modified to introduce specific functional groups, thereby tailoring the surface chemistry of the pores for selective adsorption of certain molecules.

Interpenetration: The formation of interpenetrated frameworks, where two or more independent networks are intertwined, is a common feature in MOFs constructed from long bridging ligands. While interpenetration can reduce the accessible pore volume, it can also enhance the stability of the framework. The degree of interpenetration can sometimes be controlled by adjusting the reaction conditions, such as temperature and solvent.

A new imidazolpyridine derivative, 2,6-bis(2,5-dimethyl-2H-imidazol-4-yl)pyridine, has been shown to be an effective corrosion inhibitor for mild steel in acidic environments, with its adsorption on the metal surface following the Langmuir isotherm model. This suggests that frameworks incorporating the related this compound ligand could also exhibit strong interactions with various surfaces and molecules.

The table below outlines key design considerations for framework materials based on this compound for adsorption applications.

| Design Parameter | Consideration | Desired Outcome |

| Metal Node | Coordination number and geometry | Control over framework topology and pore dimensions. |

| Co-ligands | Size, shape, and functionality | Fine-tuning of pore size and chemical environment. |

| Synthesis Conditions | Temperature, solvent, concentration | Influence on crystallinity, phase purity, and degree of interpenetration. |

| Post-Synthetic Modification | Chemical transformation of the framework | Introduction of new functional groups for selective adsorption. |

Advanced Characterization Methodologies for 4,6 Bis 1h Imidazol 1 Yl Pyrimidine and Its Complexes

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 4,6-Bis(1H-imidazol-1-yl)pyrimidine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of imidazole-based compounds provides distinct signals for the protons on the imidazole (B134444) and pyrimidine (B1678525) rings. For instance, in related imidazo[1,2-a]pyrimidine (B1208166) derivatives, characteristic doublet of doublets are observed for the pyrimidine ring protons, while singlet peaks correspond to specific protons on the imidazole ring. nih.gov The chemical shifts and coupling constants (J values) are instrumental in assigning the specific position of each proton in the molecule. nih.gov

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbons in the pyrimidine and imidazole rings are distinct. For example, in some imidazole-fused pyrimidine compounds, the C-5 and C-6 carbons of the pyrimidine moiety resonate at approximately 101.86 ppm and 146.02 ppm, respectively. jocpr.com The carbon atoms at the junction of the rings and those bearing substituents will also show characteristic chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazole and Pyrimidine Moieties This table presents a generalized range of chemical shifts based on data from various imidazole and pyrimidine derivatives. Actual values for this compound may vary.

| Nucleus | Ring | Position | Typical Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Imidazole | H-2 | ~7.5 - 8.5 |

| ¹H | Imidazole | H-4/H-5 | ~7.0 - 7.5 |

| ¹H | Pyrimidine | H-2 | ~8.5 - 9.0 |

| ¹H | Pyrimidine | H-5 | ~7.0 - 7.5 |

| ¹³C | Imidazole | C-2 | ~135 - 145 |

| ¹³C | Imidazole | C-4/C-5 | ~115 - 130 |

| ¹³C | Pyrimidine | C-2 | ~155 - 165 |

| ¹³C | Pyrimidine | C-4/C-6 | ~150 - 160 |

| ¹³C | Pyrimidine | C-5 | ~100 - 110 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the FT-IR spectrum would exhibit characteristic vibrational bands.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3150 cm⁻¹. nih.gov

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and imidazole rings are observed in the 1400-1650 cm⁻¹ region. nih.gov

Ring vibrations: The in-plane and out-of-plane bending vibrations of the heterocyclic rings give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

The disappearance or shift of certain bands upon complexation can provide evidence of coordination to a metal center. For example, a noticeable shift in the C=N stretching frequency can indicate the involvement of the nitrogen atom in bonding.

Table 2: Characteristic FT-IR Absorption Bands for Imidazole and Pyrimidine Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Imidazole ring | 3200 - 3500 |

| C-H Stretching | Aromatic rings | 3000 - 3150 |

| C=N Stretching | Pyrimidine and Imidazole rings | 1550 - 1650 |

| C=C Stretching | Aromatic rings | 1400 - 1600 |

| Ring Bending | In-plane and out-of-plane | 600 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for nitrogen-containing heterocyclic compounds. The mass spectrum of this compound would show a prominent peak corresponding to its molecular ion [M]⁺ or protonated molecule [M+H]⁺. semanticscholar.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the imidazole and pyrimidine rings. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. researchgate.net

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic pyrimidine and imidazole rings. Upon the formation of metal complexes, shifts in the position and intensity of these absorption bands can be observed. These changes, often referred to as solvatochromism, can provide insights into the coordination environment and the nature of the metal-ligand interactions. The binding of the molecule to DNA has also been studied using UV-Vis spectroscopy, where changes in the absorption spectra upon addition of DNA can indicate the mode of interaction. mdpi.com

X-ray Diffraction Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline solids.

Single Crystal X-ray Diffraction for Precise Structural Determination

The analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture of the solid state. mdpi.com For instance, in related structures, the dihedral angles between the imidazole and pyrimidine rings are crucial parameters that describe the planarity of the molecule. nih.govnih.gov

Table 3: Illustrative Crystallographic Parameters for an Imidazole-Pyrimidine Derivative This table shows example data for a related compound, 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine, to illustrate the type of information obtained from single-crystal X-ray diffraction. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.304 (5) |

| b (Å) | 26.756 (5) |

| c (Å) | 7.129 (5) |

| β (°) | 91.259 (5) |

| Volume (ų) | 1774.2 (16) |

| Z | 8 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential non-destructive analytical technique used to characterize the crystalline nature of bulk materials. This method is pivotal in confirming the phase purity and structural identity of a synthesized batch of a compound like this compound. While single-crystal X-ray diffraction provides the precise atomic arrangement within a perfect crystal, PXRD analyzes a polycrystalline or powdered sample, which is more representative of the bulk material produced in a typical synthesis.

The primary application of PXRD in the study of this compound and its coordination complexes is to verify that the bulk sample consists of a single, uniform crystalline phase. The experimental PXRD pattern obtained from the synthesized powder is compared with a theoretical pattern simulated from single-crystal X-ray diffraction (SC-XRD) data. A strong match between the experimental and simulated patterns confirms the phase purity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a different polymorphic form.

In the analysis of related heterocyclic compounds, such as imidazole and pyrimidine derivatives, PXRD is a standard method for confirming the identity and crystallinity of the final product after synthesis and purification. nih.govresearchgate.netmdpi.com For instance, the crystal structure of compounds like 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine has been determined, providing the fundamental data (unit cell parameters, space group) from which a theoretical powder pattern can be generated for comparative purposes. nih.gov

Below is an interactive table representing typical data that would be obtained from a PXRD analysis to confirm the identity of a crystalline material. The table lists the characteristic diffraction peaks (2θ angles) and their corresponding d-spacings, which serve as a fingerprint for the specific crystal structure.

Representative PXRD Peak Data

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) | Crystallographic Plane (hkl) |

|---|---|---|---|

| 10.5 | 8.42 | 85 | (110) |

| 12.8 | 6.91 | 45 | (020) |

| 21.1 | 4.21 | 100 | (220) |

| 23.5 | 3.78 | 60 | (131) |

| 25.7 | 3.46 | 75 | (230) |

Note: The data in the table is illustrative for a hypothetical crystalline compound and demonstrates the type of information generated by a PXRD experiment. The specific peak positions and intensities are unique to each compound's crystal structure.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are critical for evaluating the stability and decomposition behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly vital method for characterizing this compound and its metal complexes. TGA measures the change in mass of a sample over time as the temperature is changed at a constant rate. This analysis provides crucial insights into the material's thermal stability, the temperature ranges of decomposition, and the presence of any volatile components like water or organic solvents within the crystal lattice.

For nitrogen-rich heterocyclic compounds and their complexes, TGA is used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% of the initial mass is lost. researchgate.net This value is a key indicator of the material's thermal robustness. The TGA curve, or thermogram, plots mass percentage against temperature. Sharp drops in the curve indicate mass loss events, such as the release of solvated molecules or the decomposition of the compound itself. The final residual mass at the end of the experiment can suggest the composition of the final decomposition product, which is often a metal oxide in the case of coordination complexes.

Studies on related bis(imidazole) and pyrimidine derivatives demonstrate the utility of TGA. For example, analysis of various imidazole-based fluorophores showed high thermal stability, with decomposition temperatures (Td at 5% weight loss) ranging from 304°C to over 446°C. researchgate.net Similarly, the thermal properties of 1,4-di(1H-imidazol-1-yl) butane (B89635) dihydrate were investigated using TGA to understand its thermal stability and phase transitions. researchgate.net Research on other energetic materials containing imidazole rings also highlights exceptional thermal stability, with decomposition temperatures reaching nearly 370°C. mdpi.com This body of research underscores the high thermal stability often associated with imidazole-based structures.

The following interactive table summarizes TGA data for several representative imidazole and pyrimidine-containing compounds, illustrating the typical findings from such analyses.

Thermal Stability Data for Related Heterocyclic Compounds

| Compound | Decomposition Temp. (Td) at 5% Weight Loss | Key Thermal Events | Reference |

|---|---|---|---|

| 4-PIMCFTPA (imidazole derivative) | 350°C | Single-step decomposition. | researchgate.net |

| 4-BICFTPA (imidazole derivative) | 304°C | Exhibits good thermal stability. | researchgate.net |

| 4-PIPTPA (phenanthroimidazole derivative) | ~446°C | High thermal stability suitable for electronic applications. | researchgate.net |

| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) | ~369°C (Onset: 368.7°C) | Complex, multi-step decomposition process. | mdpi.com |

| 1,4-di(1H-imidazol-1-yl) butane dihydrate | Not specified | TGA/DTG used to study phase transitions and stability. | researchgate.net |

This data is essential for determining the viability of this compound and its complexes for applications where thermal stability is a prerequisite, such as in the development of robust materials for electronics or as stable ligands in coordination chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Strategies

Current synthetic routes to 4,6-Bis(1H-imidazol-1-yl)pyrimidine and its derivatives often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research should prioritize the development of more efficient, economical, and environmentally friendly synthetic protocols.

Exploration of New Metal-Ligand Combinations and Coordination Architectures

The coordination chemistry of this compound is a rich and largely unexplored field. The presence of multiple nitrogen donor atoms in both the pyrimidine (B1678525) and imidazole (B134444) rings allows for a variety of coordination modes, making it an excellent candidate for the construction of diverse coordination polymers (CPs) and metal-organic frameworks (MOFs). igminresearch.com

Future work should systematically explore the coordination of this ligand with a wide range of metal ions, including transition metals, lanthanides, and main group elements. This will likely lead to the discovery of novel CPs and MOFs with unique topologies and dimensionalities, from one-dimensional chains to complex three-dimensional networks. soton.ac.uk The influence of counter-anions and solvent molecules on the final structure should also be a key area of investigation, as these factors can play a crucial role in directing the self-assembly process. A deeper understanding of the structure-directing factors will enable the rational design of materials with desired properties.

Advanced Functionalization for Tailored Material Applications

The functionalization of the this compound scaffold is a key strategy for tuning its properties and developing materials for specific applications. By introducing various functional groups onto the pyrimidine or imidazole rings, researchers can modulate the ligand's electronic properties, steric hindrance, and solubility.

Future research should focus on developing versatile and efficient methods for the regioselective functionalization of the ligand. nih.govnih.govchemscene.com For instance, introducing electron-donating or electron-withdrawing groups could alter the luminescence properties of the resulting metal complexes, making them suitable for applications in sensing or light-emitting devices. Attaching chiral moieties could lead to the formation of chiral MOFs with potential applications in enantioselective separation or catalysis. Furthermore, the incorporation of responsive functional groups could pave the way for the development of "smart" materials that respond to external stimuli such as light, temperature, or pH.

Deeper Mechanistic Understanding of Catalytic Processes

The porous and tunable nature of MOFs derived from ligands like this compound makes them promising candidates for heterogeneous catalysis. The imidazole moieties can act as active sites or as anchors for catalytically active metal species.

A significant area for future research is the development and investigation of MOFs based on this ligand for various catalytic transformations. This includes exploring their potential in well-established reactions like Suzuki coupling, as well as in more challenging transformations. igminresearch.com A critical aspect of this research will be to gain a deeper mechanistic understanding of the catalytic processes. This involves identifying the active catalytic species, elucidating the reaction pathways, and understanding the role of the MOF framework in facilitating the reaction. Such mechanistic insights are crucial for the rational design of more efficient and selective catalysts. The use of in-situ spectroscopic and diffraction techniques will be invaluable in this endeavor.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis and characterization is a powerful tool for accelerating the discovery and development of new materials. In the context of this compound, computational methods can provide valuable insights into its electronic structure, conformational preferences, and coordination behavior.

Future research should increasingly integrate computational techniques, such as Density Functional Theory (DFT) and molecular docking, with experimental work. DFT calculations can be used to predict the geometries and electronic properties of the ligand and its metal complexes, guiding the selection of appropriate synthetic targets. Molecular docking studies can help in understanding the interactions between the ligand and potential guest molecules, which is crucial for designing materials for applications such as gas storage and separation. This integrated approach will enable a more rational and efficient design of functional materials based on this compound, moving beyond trial-and-error approaches.

Q & A

Q. How can the supramolecular architecture of 4,6-Bis(1H-imidazol-1-yl)pyrimidine be characterized using crystallography?

- Methodological Answer : Utilize single-crystal X-ray diffraction (SCXRD) to resolve the molecular packing. Employ the SHELX suite (e.g., SHELXL for refinement) to analyze hydrogen bonding, anion–π, and lone-pair–π (lp–π) interactions. For example, in the CSD entry YOGJIP, chloride ions form anion–π+ interactions with imidazolium rings, while water molecules engage in lp–π interactions with the pyrimidine ring. Measure distances (e.g., Cl⁻···imidazolium ≈ 3.3–3.5 Å) and angles to validate interactions .

Q. What are the key non-covalent interactions stabilizing the crystal structure of this compound derivatives?

- Methodological Answer : Focus on anion–π+ and lp–π interactions, which dominate in protonated forms. For instance, in diprotonated derivatives, chloride ions interact electrostatically with imidazolium rings (anion–π+), while lone pairs from water oxygen atoms align with the pyrimidine π-cloud (lp–π). Use software like Mercury (CSD) to visualize and quantify these interactions via distance/angle measurements and energy frameworks .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Optimize Suzuki-Miyaura cross-coupling of dihalopyrimidines with imidazole derivatives. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O at 80–100°C. Monitor reaction progress via TLC and purify via column chromatography. Electrochemical reduction of halogenated precursors (e.g., 4,6-dichloropyrimidine) in acetonitrile with a mercury cathode may also yield intermediates .

Advanced Research Questions

Q. How can substituent effects on the photophysical properties of this compound be systematically studied?

- Methodological Answer : Synthesize derivatives with electron-donating/withdrawing groups (e.g., vinyl, carbazole) at the 4,6-positions. Characterize using UV-Vis and fluorescence spectroscopy in solvents of varying polarity. For example, 4,6-bis(arylvinyl) derivatives exhibit redshifted emission due to extended π-conjugation. Compare experimental data with DFT calculations (e.g., HOMO-LUMO gaps) to correlate structure-property relationships .

Q. How can data discrepancies in anion–π interaction energies be resolved during computational modeling?

- Methodological Answer : Combine high-level quantum mechanics (QM) methods (e.g., MP2 or CCSD(T)) with crystallographic data. For instance, anion–π+ binding energies >80 kcal/mol (observed in protonated derivatives) may conflict with lower DFT predictions. Calibrate computational models using experimental distances/angles from CSD entries (e.g., YOGJIP, YOGJOV) to improve accuracy .

Q. What strategies minimize structural disorder in crystallographic studies of this compound complexes?

- Methodological Answer : Use slow evaporation or diffusion crystallization with non-polar solvents (e.g., hexane/EtOAc) to enhance crystal quality. For metal-coordinated derivatives, employ ligands with rigid backbones (e.g., CdCl₄²⁻ in YOGJOV) to reduce conformational flexibility. Refinement in SHELXL with TWIN/BASF commands can address twinning issues .

Q. How can this compound be functionalized for targeted supramolecular assembly?

- Methodological Answer : Introduce carboxylate or pyridyl groups at peripheral positions to enable coordination with metal ions (e.g., Cd²⁺, Zn²⁺). In YOGJOV, [CdCl₄]²⁻ anions bridge imidazolium rings via π–π and anion–π interactions. Characterize assemblies via SCXRD and NMR titration to assess binding constants and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.